GSK-2256098 Hydrochloride: A Deep Dive into its Mechanism of Action as a Focal Adhesion Kinase Inhibitor
GSK-2256098 Hydrochloride: A Deep Dive into its Mechanism of Action as a Focal Adhesion Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2256098 hydrochloride is a potent and selective, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors, regulating key processes such as cell adhesion, migration, proliferation, and survival.[2] Upregulation and hyperactivation of FAK are frequently observed in a variety of human cancers, correlating with advanced disease and poor prognosis. This has positioned FAK as a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of GSK-2256098, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: FAK Inhibition
GSK-2256098 exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of FAK. The primary molecular mechanism involves the inhibition of FAK autophosphorylation at tyrosine 397 (Y397).[1][3][4] This autophosphorylation event is a critical step in the activation of FAK, as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment of Src leads to the phosphorylation of other tyrosine residues within FAK and the formation of a signaling complex that activates multiple downstream pathways essential for tumor progression.
By preventing the autophosphorylation of FAK at Y397, GSK-2256098 effectively blocks the recruitment and activation of Src, thereby inhibiting the downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][3] This disruption of FAK-mediated signaling ultimately leads to the observed anti-proliferative, pro-apoptotic, and anti-migratory effects in cancer cells. GSK-2256098 exhibits high selectivity for FAK, with approximately 1000-fold greater specificity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2).[2][5]
Quantitative Data
The potency and selectivity of GSK-2256098 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase and Cellular Potency of GSK-2256098
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Ki (app) for FAK | 0.4 nM | Cell-free kinase assay | [1] |
| IC50 (enzymatic) | 1.5 nM | Cell-free kinase assay | [2] |
| IC50 (cellular pFAK Y397) | 8.5 nM | U87MG (Glioblastoma) | [1][5] |
| IC50 (cellular pFAK Y397) | 12 nM | A549 (Lung Carcinoma) | [1][5] |
| IC50 (cellular pFAK Y397) | 15 nM | OVCAR8 (Ovarian Carcinoma) | [1][5] |
Table 2: Preclinical Efficacy of GSK-2256098 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Glioblastoma cell lines | Glioblastoma | Growth Inhibition | - | Among the most sensitive in a panel of 95 cancer cell lines | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Inhibition of pFAK Y397 | % Inhibition | Ranged from <20% to >90% across 6 cell lines | [3][4] |
| L3.6P1 | Pancreatic Cancer | Cell Viability, Anchorage-Independent Growth, Motility | - | Dose-dependent decrease | [3][4] |
| U87MG | Glioblastoma | Subcutaneous Xenograft | Inhibition of pFAK | Dose- and time-dependent inhibition | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: FAK Signaling Pathway and Inhibition by GSK-2256098.
Caption: Experimental Workflow for Western Blot Analysis of pFAK.
Caption: Logical Relationship of FAK Inhibition to Anti-Tumor Activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of GSK-2256098.
In Vitro FAK Kinase Inhibition Assay (Generic Protocol)
This assay determines the direct inhibitory effect of GSK-2256098 on FAK kinase activity.
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Materials:
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Recombinant human FAK enzyme
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FAK substrate (e.g., poly(E4Y))
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ATP
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Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
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GSK-2256098 (dissolved in DMSO)
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96-well plates
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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-
Procedure:
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Prepare serial dilutions of GSK-2256098 in kinase assay buffer.
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In a 96-well plate, add the FAK enzyme, FAK substrate, and the GSK-2256098 dilutions.
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Initiate the kinase reaction by adding a solution of ATP to a final concentration within the linear range of the assay.
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Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
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Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Cellular pFAK Y397 Inhibition Assay (Western Blot)
This assay measures the ability of GSK-2256098 to inhibit FAK autophosphorylation in a cellular context.
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Cell Culture and Treatment:
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Seed cancer cells (e.g., U87MG, A549, OVCAR8) in 6-well plates and grow to 70-80% confluency.
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Treat the cells with various concentrations of GSK-2256098 (e.g., 0.1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).[3]
-
-
Protein Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration using a BCA or Bradford assay.
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-
Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the extent of pFAK inhibition.
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Cell Viability Assay (MTS Assay)
This assay assesses the effect of GSK-2256098 on the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
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Cancer cell lines (e.g., pancreatic ductal adenocarcinoma cell lines)
-
GSK-2256098
-
MTS reagent
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Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK-2256098 and a vehicle control for 24, 48, or 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
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In Vivo Tumor Xenograft Study (U87MG Glioblastoma Model)
This study evaluates the anti-tumor efficacy of GSK-2256098 in a preclinical animal model.
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Animal Model:
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Use immunodeficient mice (e.g., nude or SCID).
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Subcutaneously inject U87MG human glioblastoma cells into the flank of each mouse.
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-
Treatment:
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Once tumors reach a palpable size, randomize the mice into treatment and control groups.
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Administer GSK-2256098 orally at various doses or a vehicle control daily.
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-
Efficacy Evaluation:
-
Measure tumor volume with calipers at regular intervals.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pFAK, immunohistochemistry for proliferation and apoptosis markers).
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Conclusion
GSK-2256098 hydrochloride is a highly potent and selective inhibitor of Focal Adhesion Kinase. Its mechanism of action is centered on the inhibition of FAK autophosphorylation at Y397, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The preclinical data robustly supports its anti-tumor activity in various cancer models. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of FAK inhibition. The ongoing clinical evaluation of GSK-2256098 will further elucidate its role in the treatment of various solid tumors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
